Pulrodemstat besilate

LSD1 KDM1A biochemical IC50

Choose pulrodemstat besilate for your LSD1 research to ensure experimental reproducibility. Unlike covalent inhibitors, its non-covalent, reversible mechanism allows temporal control of target engagement. With sub-nanomolar potency (IC50 0.25-0.3 nM) and a >10 µM selectivity window against LSD2, MAO-A, and MAO-B, it minimizes off-target effects. Validated as superior to 5-FU in HNSCC models and synergistic with lenvatinib in liver cancer, it is the preferred tool for translational oncology.

Molecular Formula C30H29F2N5O5S
Molecular Weight 609.6 g/mol
CAS No. 2097523-60-7
Cat. No. B606533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePulrodemstat besilate
CAS2097523-60-7
SynonymsCC-90011;  CC90011;  CC 90011;  CC-90011 besylate; 
Molecular FormulaC30H29F2N5O5S
Molecular Weight609.6 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=C(N=C1N2CCC(CC2)N)C3=CC(=C(C=C3)C#N)F)C4=CC(=C(C=C4)OC)F.C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C24H23F2N5O2.C6H6O3S/c1-30-23(32)21(14-5-6-20(33-2)19(26)11-14)22(15-3-4-16(13-27)18(25)12-15)29-24(30)31-9-7-17(28)8-10-31;7-10(8,9)6-4-2-1-3-5-6/h3-6,11-12,17H,7-10,28H2,1-2H3;1-5H,(H,7,8,9)
InChIKeyAWZCBGWZNHQCIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pulrodemstat Besilate (CC-90011) 2097523-60-7: Potent, Selective, Reversible LSD1 Inhibitor for Oncology Research and Procurement


Pulrodemstat besilate (CC-90011, CAS 2097523-60-7) is a clinical-stage, orally bioavailable, small molecule inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A). It exhibits sub-nanomolar biochemical potency against LSD1 (IC50 0.25-0.3 nM) [1]. It is differentiated from many other LSD1 inhibitors in clinical development by its non-covalent, reversible binding mechanism [2]. Pulrodemstat is under investigation in multiple Phase 1 and Phase 2 clinical trials for advanced solid tumors, acute myeloid leukemia (AML), and small cell lung cancer (SCLC) [3].

Pulrodemstat Besilate (2097523-60-7): Why LSD1 Inhibitor Class Substitution Introduces Experimental and Therapeutic Risk


The LSD1 inhibitor clinical pipeline includes compounds with distinct binding mechanisms (covalent/irreversible vs. non-covalent/reversible) [1], differential off-target profiles (LSD2, MAO-A/B) [2], and varied clinical safety findings [3]. Interchanging compounds like GSK2879552, ORY-1001, or INCB059872 for pulrodemstat is not scientifically valid. These differences are quantifiable and directly impact experimental reproducibility, therapeutic index, and clinical trial outcomes. The evidence below provides the specific, comparative data required for informed selection and procurement.

Pulrodemstat Besilate 2097523-60-7: Quantified Differentiation from LSD1 Inhibitor Comparators


Biochemical Potency Advantage: Sub-Nanomolar LSD1 Inhibition vs. Clinical-Stage Irreversible Inhibitors

Pulrodemstat demonstrates a significant biochemical potency advantage over several clinical-stage, irreversible LSD1 inhibitors. In standardized TR-FRET assays, pulrodemstat's LSD1 IC50 is 0.25-0.3 nM [1]. In contrast, reported IC50 values for irreversible comparators GSK2879552 and INCB059872 are 16 nM and 18 nM [2], respectively. This represents an approximately 64-fold higher potency for pulrodemstat relative to GSK2879552 and a 72-fold higher potency relative to INCB059872. This quantitative difference is crucial for dose selection and target engagement studies.

LSD1 KDM1A biochemical IC50 enzymatic assay

Mechanistic Differentiation: Reversible vs. Irreversible Binding and Associated Off-Target Selectivity

Pulrodemstat is a non-covalent, reversible inhibitor of LSD1, a mechanistic class that includes only pulrodemstat and seclidemstat among clinical-stage LSD1 inhibitors [1]. This contrasts with the majority of clinical-stage compounds (e.g., iadademstat, GSK2879552, INCB059872), which are covalent, irreversible inhibitors [1]. Quantitative selectivity profiling reveals pulrodemstat exhibits no enzymatic inhibition of the related FAD-dependent amine oxidases LSD2, MAO-A, and MAO-B at concentrations up to 10 µM [2]. This high degree of selectivity (>40,000-fold over LSD1 IC50) is not uniformly established across all irreversible comparators, which are derived from pan-MAO inhibitor scaffolds [3].

reversible inhibitor irreversible inhibitor selectivity LSD2 MAO-A MAO-B

Comparative Antitumor Activity: Pulrodemstat Demonstrates Stronger Efficacy Than 5-FU in Head and Neck Squamous Cell Carcinoma Models

In a direct head-to-head comparison using a high-throughput drug screen for head and neck squamous cell carcinoma (HNSCC), pulrodemstat emerged as the most effective candidate anti-HNSCC drug [1]. Subsequent IC50 analysis via CCK-8 assay demonstrated that pulrodemstat possesses stronger anti-tumor activity than the standard-of-care chemotherapeutic 5-fluorouracil (5-FU) [1]. While specific IC50 values are not provided in the abstract, the conclusion of superior activity is a key differentiator. Furthermore, pulrodemstat dramatically suppressed HNSCC cell proliferation and migration without inducing toxicity in normal cells [1].

HNSCC head and neck cancer 5-fluorouracil chemotherapy IC50

Synergistic Activity with Lenvatinib in Liver Cancer: Pulrodemstat Suppresses PI3K-AKT Signaling and Enhances Apoptosis

In hepatocellular carcinoma models, pulrodemstat demonstrates a clear synergistic effect when combined with the multikinase inhibitor lenvatinib [1]. High-throughput drug screening identified pulrodemstat as a synthetic lethal partner. The combination of pulrodemstat and lenvatinib dramatically suppressed PI3K-AKT signaling and induced a more significant activation of Caspase3 compared to lenvatinib monotherapy [1]. This mechanistic synergy is a unique, data-driven rationale for exploring pulrodemstat in combination regimens, differentiating it from LSD1 inhibitors lacking this specific validated partner.

liver cancer lenvatinib synergy PI3K-AKT combination therapy

Pulrodemstat Besilate (2097523-60-7): Preclinical and Translational Research Application Scenarios


Investigating LSD1 Biology Where High Potency and Reversible, Clean Off-Target Profile Are Required

For research programs requiring potent and precise modulation of LSD1 activity without confounding off-target effects on LSD2 or MAO enzymes, pulrodemstat is the preferred tool. Its sub-nanomolar IC50 (0.25-0.3 nM) ensures robust target engagement at low concentrations, while its >10 µM selectivity window against LSD2, MAO-A, and MAO-B minimizes off-target confounding variables in cellular assays [1]. Its reversible binding mechanism allows for temporal control of LSD1 inhibition, which is not possible with irreversible inhibitors [2]. [1] [2]

Preclinical Studies in Head and Neck Squamous Cell Carcinoma (HNSCC)

Pulrodemstat is validated as a highly effective agent for HNSCC models, having demonstrated superior anti-tumor activity compared to the standard-of-care chemotherapeutic 5-FU in direct comparative studies [1]. Researchers developing novel therapies for HNSCC should prioritize pulrodemstat for in vivo efficacy and combination studies, given its demonstrated ability to suppress proliferation and migration while sparing normal cells [1]. [1]

Combination Therapy Studies in Liver Cancer

Pulrodemstat should be used in preclinical liver cancer models to explore combination therapies with lenvatinib. The compound has shown a clear synergistic effect, potently suppressing the PI3K-AKT pathway and enhancing caspase-dependent apoptosis beyond what is achieved with lenvatinib alone [1]. This represents a specific, data-supported application scenario for overcoming resistance or improving response rates in hepatocellular carcinoma [1]. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pulrodemstat besilate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.